



# Application Notes and Protocols for the Synthesis of Budiodarone

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Compound of Interest		
Compound Name:	Budiodarone	
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#### **Abstract**

These application notes provide a detailed protocol for the laboratory-scale synthesis of **Budiodarone**, a promising antiarrhythmic agent. **Budiodarone** (ATI-2042) is a chemical analog of amiodarone, designed to have a shorter half-life and a more favorable side-effect profile.[1][2][3][4] This document outlines a plausible multi-step synthetic route based on available literature, including the preparation of key intermediates. Additionally, it includes information on the mechanism of action of **Budiodarone** and quantitative data from clinical studies to provide context for its development.

#### Introduction to Budiodarone

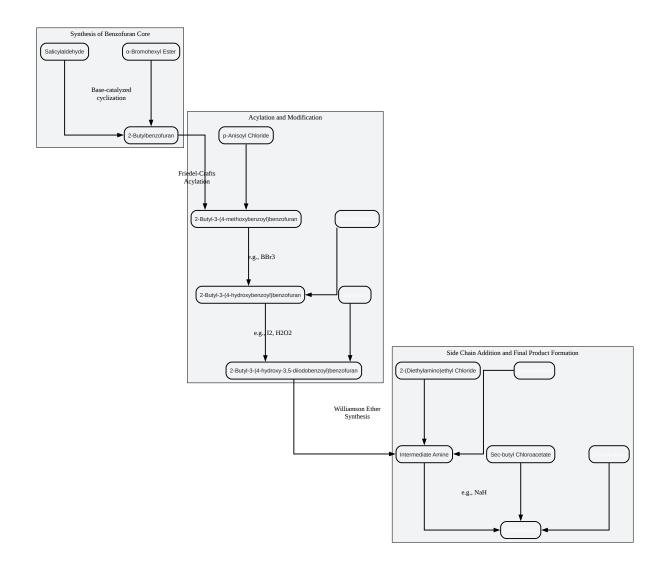
**Budiodarone** is an investigational antiarrhythmic drug that, like its analog amiodarone, exhibits a broad spectrum of activity by blocking multiple ion channels, including sodium, potassium, and calcium channels.[1][5][6] Its chemical structure, [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate, features a characteristic sec-butyl acetate side chain at the 2-position of the benzofuran core.[1][7][8] This structural modification facilitates rapid metabolism by esterases, leading to a significantly shorter half-life of approximately 7 hours compared to amiodarone's 35-68 days.[5][7] This pharmacokinetic profile is anticipated to reduce the incidence of long-term side effects associated with amiodarone.



# **Proposed Synthetic Pathway**

The synthesis of **Budiodarone** can be approached through a convergent strategy, involving the preparation of a key benzofuran intermediate followed by acylation and subsequent functionalization. The proposed pathway is outlined below.





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Caption: Proposed synthetic workflow for **Budiodarone**.



# **Experimental Protocols**

The following protocols are based on general synthetic methods for related compounds and information derived from the patent literature.[9][10][11][12][13] Researchers should adapt and optimize these procedures as necessary for their specific laboratory conditions.

# Synthesis of 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran (Intermediate I)

Step 1: Synthesis of 2-Butylbenzofuran This step involves the reaction of salicylaldehyde with an  $\alpha$ -halo hexanoic acid ester in the presence of a base to form the benzofuran ring.[10]

Step 2: Friedel-Crafts Acylation to yield 2-Butyl-3-(4-hydroxybenzoyl)benzofuran The 2-butylbenzofuran is then acylated with p-methoxybenzoyl chloride, followed by demethylation to yield the hydroxybenzoyl intermediate.[10][12]

Step 3: Iodination The resulting 2-butyl-3-(4-hydroxybenzoyl)benzofuran is iodinated to produce 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran.[9][10]

- Materials:
  - 2-Butyl-3-(4-hydroxybenzoyl)benzofuran
  - Iodine
  - Potassium Carbonate
  - 75% Propanol
  - Hydrogen Peroxide (27%)
  - Concentrated Hydrochloric Acid
- Procedure:
  - In a reaction vessel, dissolve 2-butyl-3-(4-hydroxybenzoyl)benzofuran (1.0 eq), potassium carbonate (0.53 eq), and iodine (1.05 eq) in 75% propanol.



- Stir the mixture until all solids are dissolved.
- Slowly heat the reaction mixture to 80-85°C and maintain for 1 hour.
- Heat the mixture to reflux.
- Slowly add a solution of hydrogen peroxide (1.0 eq) in propanol over 1.5 hours.
- Maintain the reaction at reflux for an additional 2 hours.
- Allow the reaction to cool to room temperature.
- Adjust the pH to 1 with concentrated hydrochloric acid.
- Filter the precipitate and wash the filter cake with water.
- Dry the product under vacuum at 60°C.

### **Synthesis of Budiodarone**

Step 4: Etherification The iodinated intermediate is reacted with 2-(diethylamino)ethyl chloride to introduce the amine side chain.

- Materials:
  - 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran
  - 2-(Diethylamino)ethyl chloride hydrochloride
  - Potassium Carbonate
  - Acetone
- Procedure:
  - To a solution of 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran (1.0 eq) in acetone, add potassium carbonate (2.5 eq) and 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq).



- Reflux the mixture for 12-18 hours.
- Cool the reaction mixture and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography.

Step 5: Esterification The final step involves the esterification of the secondary alcohol with sec-butyl chloroacetate to yield **Budiodarone**.

- Materials:
  - Product from Step 4
  - Sec-butyl chloroacetate
  - Sodium Hydride
  - Anhydrous Tetrahydrofuran (THF)
- Procedure:
  - In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
  - Cool the suspension to 0°C.
  - Slowly add a solution of the product from Step 4 (1.0 eq) in anhydrous THF.
  - Stir the mixture at 0°C for 30 minutes.
  - Add sec-butyl chloroacetate (1.1 eq) dropwise.
  - Allow the reaction to warm to room temperature and stir for 12-24 hours.
  - Carefully quench the reaction with water.
  - Extract the product with ethyl acetate.



- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the final product by column chromatography.

# **Quantitative Data**

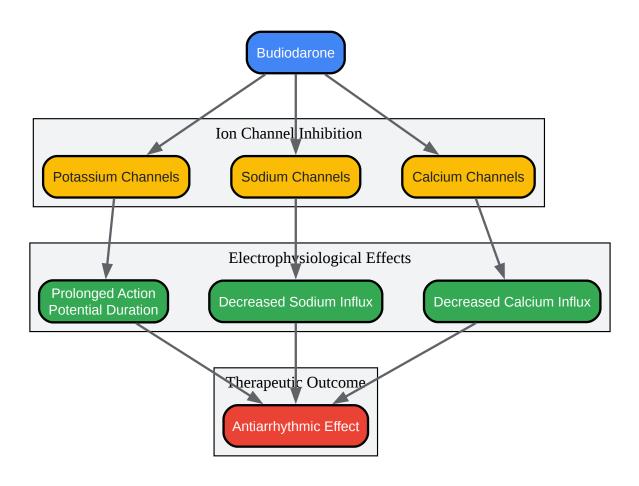
While specific yields for the synthetic steps are not publicly available, clinical trial data provides insight into the effective dosages of **Budiodarone**.

Dose	Atrial Fibrillation Burden Reduction	Reference
200 mg bid	10% (non-significant)	[2]
400 mg bid	54% (significant)	[2][14][15]
600 mg bid	75% (significant)	[2][14][15]
800 mg bid	-	[4]

### **Mechanism of Action**

**Budiodarone**'s antiarrhythmic effects stem from its ability to modulate the activity of several key cardiac ion channels.





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Caption: Mechanism of action of **Budiodarone**.

- Potassium Channel Inhibition: By blocking potassium channels, **Budiodarone** prolongs the repolarization phase of the cardiac action potential, thereby increasing the effective refractory period.[1][7]
- Sodium Channel Inhibition: Inhibition of sodium channels slows the rate of depolarization,
  leading to a decrease in the excitability of cardiac tissue.[1][7]
- Calcium Channel Inhibition: **Budiodarone** also blocks calcium channels, which can help to control the heart rate and reduce the force of contraction.[1][7]

## Conclusion



The synthetic protocols outlined in these application notes provide a comprehensive guide for the laboratory preparation of **Budiodarone**. The provided information on its mechanism of action and clinical efficacy underscores its potential as a valuable therapeutic agent for the management of cardiac arrhythmias. Further optimization of the synthetic route may be necessary to improve yields and purity for larger-scale production.

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